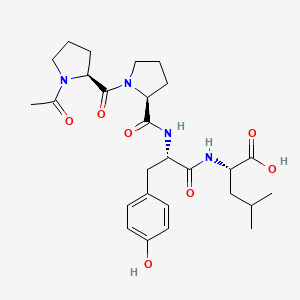

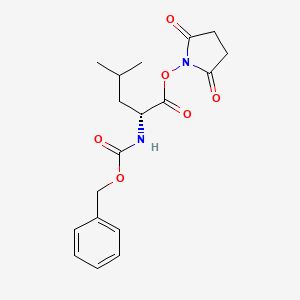

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines and carbonyl compounds . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines enables an environmentally friendly synthesis of imidazo [1,2- a ]pyridines .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution of RCOZ (Z = Leaving Group) Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . Amines with carbonyl compounds can lead to imine formation .Aplicaciones Científicas De Investigación

Synthesis and Coupling Agents

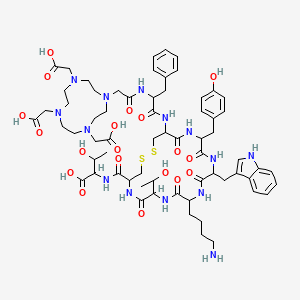

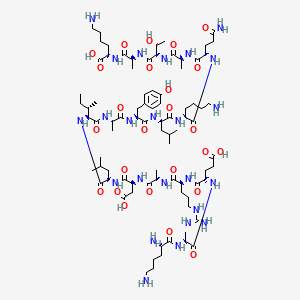

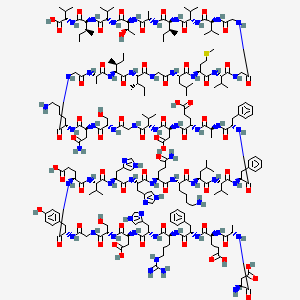

The compound has been crucial in the development of heterobifunctional coupling agents, significantly impacting the chemoselective conjugation of proteins and enzymes. Reddy et al. (2005) outlined an efficient synthesis process starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, leading to a high-purity product suitable for preparing analogous coupling agents (Reddy et al., 2005).

Nootropic Agents Synthesis

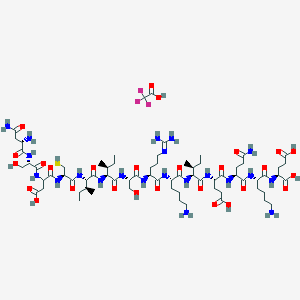

Valenta et al. (1994) described the synthesis of several 1,4-disubstituted 2-oxopyrrolidines and related compounds, highlighting their potential nootropic activity. This suggests the compound's role in developing agents that could affect cognitive functions (Valenta et al., 1994).

Medicinal Chemistry

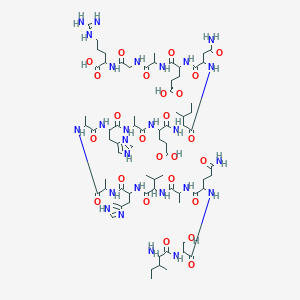

Kamiński et al. (2015) synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential anticonvulsant agents. This illustrates the compound's utility in creating new drugs for treating epilepsy (Kamiński et al., 2015).

Synthesis of Chiral Synthons

Rao et al. (1987) employed derivatives of this compound in synthesizing chiral synthons like (R)-ethyl-5-benzoyloxy-5-formyl pentanoate, useful in preparing natural products and pheromones (Rao et al., 1987).

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZUOMRURVTBMO-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679832 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |

CAS RN |

65581-25-1 |

Source

|

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.